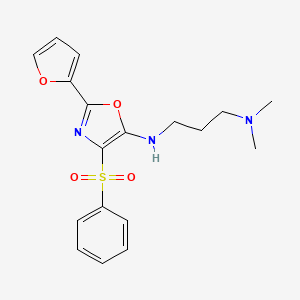![molecular formula C25H17FN4O4S B2501307 6-(((3-(4-氟苯基)-1,2,4-恶二唑-5-基)甲硫基)-7-(间甲苯基)-[1,3]二氧杂环[4,5-g]喹唑啉-8(7H)-酮 CAS No. 1112028-42-8](/img/structure/B2501307.png)
6-(((3-(4-氟苯基)-1,2,4-恶二唑-5-基)甲硫基)-7-(间甲苯基)-[1,3]二氧杂环[4,5-g]喹唑啉-8(7H)-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of quinazolinone derivatives has been a subject of interest due to their potential biological activities. In the first study, an efficient route was reported for the synthesis of a novel quinazolinone compound, specifically 3-(4-fluorophenyl)-6-methyl-2-(propylthio)quinazolin-4(3H)-one . The compound was prepared through a sulfur arylation reaction. This method of synthesis indicates a potential for creating a variety of quinazolinone derivatives by altering the substituents on the quinazolinone nucleus.
Molecular Structure Analysis
The molecular structure of the synthesized quinazolinone was determined using single-crystal X-ray diffraction. The crystal structure revealed a monoclinic system with a space group P21/c. The unit cell parameters were a = 12.7137(7) Å, b = 7.5018(4) Å, c = 17.1209(9) Å, and β = 11.0042(15)°, with a volume of 1524.42 ų. The structure was refined to R = 0.0374 and wR = 0.1040, indicating a high level of precision in the crystallographic analysis. The non-hydrogen atoms were refined anisotropically, and the hydrogen atoms were placed theoretically .
Chemical Reactions Analysis
The antibacterial evaluation of the synthesized quinazolinone compound showed activity against some bacterial strains, suggesting that the compound's structure could be conducive to antibacterial properties. This is consistent with the known activities of quinazolinone derivatives, which often exhibit a range of biological activities, including antibacterial effects .
Physical and Chemical Properties Analysis
The Raman analysis provided further insight into the physical properties of the compound, complementing the structural analysis. The empirical formula was determined to be C18H17ClN2O. Additionally, the Hirshfeld surface and fingerprint plots were obtained, which are useful for understanding intermolecular interactions and crystal packing. The electrostatic potential surface (ESP) was derived using density functional theory, which can be used to predict reactivity and sites of interaction for the molecule .
In another study, a series of quinolinone derivatives with oxadiazole rings were synthesized, indicating the versatility of the quinazolinone scaffold for incorporating various heterocyclic systems. These compounds were synthesized by reacting fluoroquinolones with acid hydrazides in phosphorous oxychloride. The antiproliferative activities of these compounds were evaluated against human lung tumor cell lines, with one derivative showing significant activity with an IC50 of 9.0 µg/mL . This suggests that modifications to the quinazolinone core can lead to compounds with potential anticancer properties.
科学研究应用
合成与表征
- 已合成各种噻二唑基吡啶基/吲哚基异恶唑基喹唑啉酮-4-酮衍生物,包括与6-(((3-(4-氟苯基)-1,2,4-恶二唑-5-基)甲硫基)-7-(间甲苯基)-[1,3]二氧杂环[4,5-g]喹唑啉-8(7H)-酮具有结构相似性的衍生物。这些化合物已通过元素和光谱分析进行了表征 (Kaur, Saxena, & Kumar, 2010)。
抗肿瘤活性
- 已合成并评估了包括与所讨论化合物相似的结构在内的氟喹诺酮衍生物的抗肿瘤活性。这些研究发现这些化合物表现出显着的抗肿瘤特性 (Guoqianga, 2012)。
抗微生物活性
- 研究重点是合成与该化合物相关的衍生物及其抗微生物功效。研究发现某些衍生物表现出有效的抗微生物特性,表明在治疗细菌感染方面具有潜在应用 (Raval, Desai, & Desai, 2012)。
抗菌和抗真菌活性
- 已经对合成新衍生物及其抗菌和抗真菌活性的评估进行了研究。这些研究表明某些衍生物对各种细菌和真菌菌株表现出显着的活性 (Desai & Desai, 2005)。
镇痛和抗炎活性
- 已对与喹唑啉-4-酮部分相关的衍生物及其镇痛和抗炎活性进行了研究。一些衍生物显示出有效的效应,表明在疼痛和炎症管理中具有潜在应用 (Dewangan et al., 2016)。
属性
IUPAC Name |
6-[[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-7-(3-methylphenyl)-[1,3]dioxolo[4,5-g]quinazolin-8-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17FN4O4S/c1-14-3-2-4-17(9-14)30-24(31)18-10-20-21(33-13-32-20)11-19(18)27-25(30)35-12-22-28-23(29-34-22)15-5-7-16(26)8-6-15/h2-11H,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZGUVZCJFHTIJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=O)C3=CC4=C(C=C3N=C2SCC5=NC(=NO5)C6=CC=C(C=C6)F)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17FN4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(((3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-7-(m-tolyl)-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

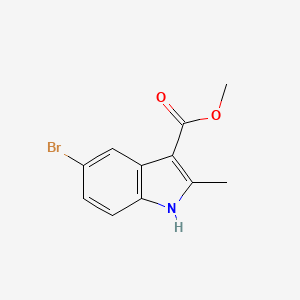
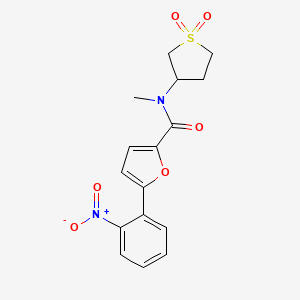
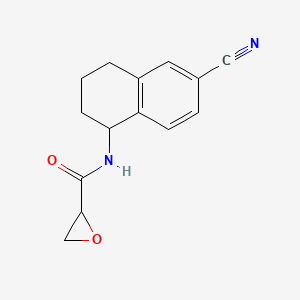
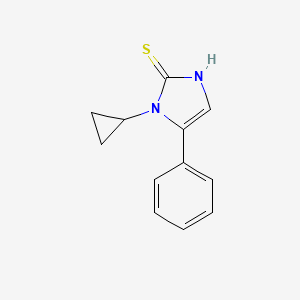
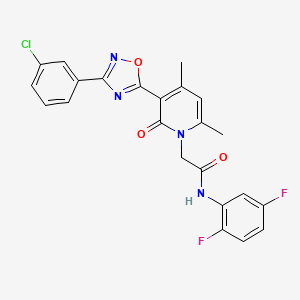
![2-[5-(4-chlorophenyl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]acetamide](/img/structure/B2501231.png)
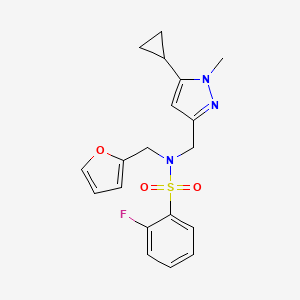
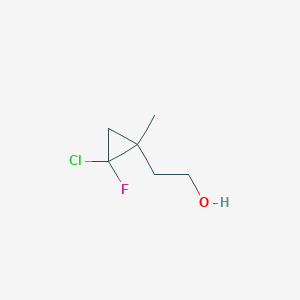
![2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B2501239.png)
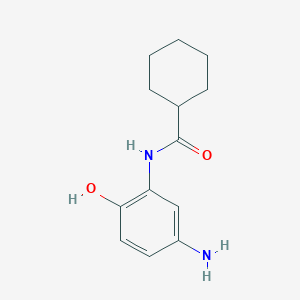
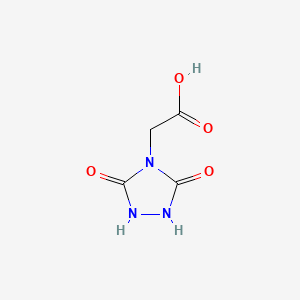
![1-(Chloromethyl)-3-(2-chlorophenyl)bicyclo[1.1.1]pentane](/img/structure/B2501243.png)
![N-mesityl-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2501245.png)
